molecular formula C11H8N2O4 B8382219 N-acetyl-4-ethynyl-3-nitrobenzamide

N-acetyl-4-ethynyl-3-nitrobenzamide

Cat. No. B8382219
M. Wt: 232.19 g/mol
InChI Key: YFASXVWECLBNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-4-ethynyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-acetyl-4-ethynyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-acetyl-4-ethynyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-acetyl-4-ethynyl-3-nitrobenzamide

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

N-acetyl-4-ethynyl-3-nitrobenzamide

InChI

InChI=1S/C11H8N2O4/c1-3-8-4-5-9(6-10(8)13(16)17)11(15)12-7(2)14/h1,4-6H,2H3,(H,12,14,15)

InChI Key

YFASXVWECLBNFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CC(=C(C=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4 g (0.021 mol) 4-Ethynyl-3-nitrobenzamide (Compound I-1), 30 ml (0.320 mol) acetic anhydride and 20 ml acetic acid were added into a reaction flask, stirred, and heated to 120° C. for 15 hours. After completion of the reaction monitored by TLC, the mixture was extracted with 300 ml ethyl acetate, and the organic layer was washed with water for three times, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to dryness, separated by column chromatography to obtain N-acetyl-4-ethynyl-3-nitrobenzamide (Compound I-11), 1.1 g (0.0047 mol), yield 22.6%.
Name
4-Ethynyl-3-nitrobenzamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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